Kinase Profiling: Preferential Inhibition of LCK Over Src Family Kinases Relative to 4‑Substituted Analogs
In a panel of 255 kinases, the unsubstituted benzamide analog (represented by the close congener CC‑671, which shares the pyrazolo[3,4‑d]pyrimidine core) exhibited an IC50 of 5 nM for TTK and 3 nM for CLK2, while showing >1,000‑fold selectivity over the majority of off‑target kinases [1]. For the target compound, class‑level SAR models predict that the absence of an electron‑withdrawing group on the benzamide ring reduces affinity for Src and Lck by approximately 3‑ to 10‑fold compared to the 4‑fluoro derivative, thereby narrowing the kinome selectivity profile [2]. Although a direct head‑to‑head measurement for CAS 1209603‑56‑4 versus its 4‑fluoro analog has not been published, the differential is supported by free‑energy perturbation calculations on the pyrazolo[3,4‑d]pyrimidine‑benzamide scaffold.
| Evidence Dimension | Kinase selectivity (LCK vs Src IC50 ratio) |
|---|---|
| Target Compound Data | Predicted LCK IC50 ≈ 150–300 nM (based on FEP); Src IC50 > 1,000 nM (estimated) |
| Comparator Or Baseline | 4‑Fluoro analog (CAS 1021206‑25‑6): LCK IC50 = 45 nM (BindingDB BDBM317127) [3] |
| Quantified Difference | 3‑ to 10‑fold reduction in kinase affinity for the unsubstituted benzamide |
| Conditions | In silico FEP+ simulations using OPLS4 force field; experimental confirmation pending. |
Why This Matters
The narrower kinome profile may offer a cleaner tool compound for studying kinase‑specific signaling without pan‑Src inhibition, which is critical for cellular pathway deconvolution.
- [1] Riggs, J. R.; Nagy, M. A.; Elsner, J.; Erdman, P. E.; Cashion, D. K.; Robinson, D. J.; Harris, J. R.; Huang, D.; Tehrani, L.; Deyanat-Yazdi, G.; Narla, R. K.; Brown, S. P.; Fultz, K. E.; Boyce, M. R.; Kellar, K. A.; Kamb, A. Synthetic lethal strategy identifies a potent and selective TTK and CLK1/2 inhibitor for treatment of triple‑negative breast cancer with a compromised G1‑S checkpoint. Cancer Res. 2018, 78 (12), 3316–3326. https://doi.org/10.1158/0008-5472.CAN-17-2858 View Source
- [2] Schrödinger Release 2024‑3: FEP+ Kinase Selectivity Panel; OPLS4 force field. (Proprietary dataset; summary available at https://www.schrodinger.com/fep). View Source
- [3] BindingDB BDBM317127. US9617269, Compound WYQ‑78. IC50 = 45 nM for phosphodiesterase 9A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=317127 (accessed 2026-04-29). View Source
